molecular formula C19H22N4O2 B12159925 N-(3-methoxypropyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(3-methoxypropyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B12159925
M. Wt: 338.4 g/mol
InChI Key: FOOCDGNKBGHOPE-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with various substituents that contribute to its chemical properties and potential applications. The presence of the methoxypropyl, dimethyl, and phenyl groups further enhances its chemical reactivity and biological activity.

Preparation Methods

The synthesis of N-(3-methoxypropyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves several steps. One common synthetic route includes the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoracetic acid . This method allows for the formation of the pyrazolo[3,4-b]pyridine core. Subsequent modifications, such as reductive desulfurization, hydrolysis of esters, and Suzuki coupling with aryl boronic acids, can be employed to introduce the desired substituents . Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yields and purity.

Chemical Reactions Analysis

N-(3-methoxypropyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The pyrazolo[3,4-b]pyridine core is known to interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial or anticancer effects . The presence of the methoxypropyl and phenyl groups enhances its binding affinity and specificity for these targets.

Comparison with Similar Compounds

N-(3-methoxypropyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:

These compounds share the pyrazolo[3,4-b]pyridine core but differ in their substituents, which contribute to their unique biological activities and therapeutic applications.

Properties

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

N-(3-methoxypropyl)-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H22N4O2/c1-13-17-15(19(24)20-10-7-11-25-3)12-16(14-8-5-4-6-9-14)21-18(17)23(2)22-13/h4-6,8-9,12H,7,10-11H2,1-3H3,(H,20,24)

InChI Key

FOOCDGNKBGHOPE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCCCOC)C

Origin of Product

United States

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